molecular formula C28H25F3N2O5S B1191544 163-BP3

163-BP3

Cat. No.: B1191544
M. Wt: 558.57
InChI Key: ITJWFVOVZQGYOY-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

163-BP3 is a potent, biotinylated chemical probe derived from the γ-secretase inhibitor BMS-708163 (Avagacestat). This arylsulfonamide-based photoprobe is a crucial tool for investigating the structure and function of γ-secretase, an intramembrane aspartic protease complex that is a highly valued drug target in Alzheimer's disease and cancer research. The probe incorporates a photolabile group and a cleavable biotin tag, allowing for affinity capture and subsequent release of labeled proteins for analysis. Research has demonstrated that this compound specifically photolabels the Presenilin-1 (PS1) N-terminal fragment (NTF), the catalytic subunit of γ-secretase. Peptide mapping studies have successfully identified the precise insertion site of the probe at leucine 282 (L282) within the PS1 subunit, providing critical insights into the inhibitor binding site and the molecular mechanism of γ-secretase inhibition . This makes this compound an invaluable compound for researchers employing photoaffinity labeling and chemical biology techniques to map protein-ligand interactions and study complex transmembrane enzymes. The product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H25F3N2O5S

Molecular Weight

558.57

IUPAC Name

(R)-5,5,5-trifluoro-2-(N-(4-(4-(prop-2-yn-1-yloxy)benzoyl)benzyl)phenylsulfonamido)pentanamide

InChI

InChI=1S/C28H25F3N2O5S/c1-2-18-38-23-14-12-22(13-15-23)26(34)21-10-8-20(9-11-21)19-33(25(27(32)35)16-17-28(29,30)31)39(36,37)24-6-4-3-5-7-24/h1,3-15,25H,16-19H2,(H2,32,35)/t25-/m1/s1

InChI Key

ITJWFVOVZQGYOY-RUZDIDTESA-N

SMILES

FC(CC[C@H](C(N)=O)N(S(=O)(C1=CC=CC=C1)=O)CC2=CC=C(C(C3=CC=C(OCC#C)C=C3)=O)C=C2)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

163-BP3;  163 BP3;  163BP3; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 163 Bp3

Established and Novel Synthetic Routes to 163-BP3

The precise established and novel synthetic routes specifically dedicated to this compound are not comprehensively detailed in the examined literature. However, its development as a probe related to BMS-163 suggests that its synthesis likely built upon existing methodologies for similar sulfonamide-containing compounds. nih.govgoogle.com.na The modular nature of the molecule, comprising a trifluoropentanamide core, a phenylsulfonamide linker, and a substituted benzophenone (B1666685) photoaffinity/alkyne handle, points towards a convergent synthetic strategy.

Specific total synthesis strategies for the complete this compound molecule are not explicitly described in the provided search results. The synthesis of such a molecule would typically involve the coupling of key intermediates representing the distinct regions of the molecule. Based on the structure, a potential total synthesis could involve the formation of the sulfonamide bond and the subsequent attachment of the benzyl-benzophenone-alkyne moiety to the nitrogen of the sulfonamide. The (R)-stereochemistry at the alpha carbon of the pentanamide (B147674) would need to be established or maintained during the synthesis.

The structure of this compound suggests that a convergent synthesis approach is highly probable. core.ac.uk In a convergent synthesis, key fragments of the molecule are synthesized separately and then coupled in a later step. This is supported by the mention of the propargyl ether substituted benzophenone as a versatile intermediate that can be prepared with different functional groups for the synthesis of clickable photoaffinity probes. nih.gov This fragment, along with the sulfonamide-linked trifluoropentanamide portion, would likely be synthesized independently and then joined. Divergent synthesis, starting from a common precursor to generate multiple related compounds, might be employed in the development of a series of photoaffinity probes like this compound, 163-BP1, and 163-BP2, as mentioned in one study. nih.gov

The (R) configuration at the alpha carbon of the 5,5,5-trifluoropentanamide moiety is crucial for the biological activity and function of this compound. nih.govmedkoo.com Stereoselective synthesis is therefore essential for obtaining the desired enantiomer. While the direct stereoselective synthesis of this compound is not detailed, a patent describing the preparation of a related compound, (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide, mentions that the (α-amino)acetamide precursor can be stereoselectively produced using enzymatic processes or asymmetric Strecker synthesis from 5,5,5-trifluoro-2-oxopentanoic acid or trifluorobutyraldehyde, respectively. google.com.na These methods are likely applicable to the stereoselective synthesis of the (R)-5,5,5-trifluoro-2-aminopentanamide building block used in the synthesis of this compound. The control of stereochemistry during the coupling reactions to form the final molecule would also be critical.

Convergent and Divergent Synthesis Approaches

Mechanistic Investigations of this compound Formation Reactions

Specific mechanistic investigations focused solely on the formation reactions of this compound are not detailed in the provided search results. However, the synthesis would involve standard organic reactions such as sulfonamide formation (likely reaction of an amine with a sulfonyl chloride) and alkylation (attachment of the benzyl (B1604629) group to the sulfonamide nitrogen). The mechanisms of these general reaction types are well-established in organic chemistry literature. ontosight.ai The final attachment of the benzophenone-alkyne handle, if done via alkylation, would proceed through a nucleophilic substitution mechanism.

Precursor Compound Derivatization and Scaffold Modifications

The synthesis of this compound involves the preparation and coupling of key precursor compounds. One significant precursor is the (R)-5,5,5-trifluoro-2-aminopentanamide moiety, which is derived from (R)-5,5,5-trifluoronorvaline. google.com.na The preparation of enantiomerically pure trifluoropentanamide derivatives is a key step in the synthesis of this class of compounds. google.com.na Another crucial precursor is the substituted benzophenone unit containing the alkyne handle. This propargyl ether substituted benzophenone can be modified with various functional groups to serve as versatile intermediates for the synthesis of different clickable photoaffinity probes. nih.gov The derivatization of these precursors and potential modifications to the core sulfonamide scaffold would be explored during the optimization of the synthetic route and the development of related probes.

Green Chemistry Approaches in this compound Synthesis

There is no specific information available in the search results regarding the application of green chemistry approaches specifically to the synthesis of this compound. However, the broader field of chemical synthesis is increasingly focusing on environmentally sustainable methods. medkoo.com This includes using non-toxic solvents, medkoo.com developing energy-efficient processes, and minimizing waste generation. Future research into the synthesis of this compound or similar probes might explore greener alternatives for the reactions involved, such as using heterogeneous catalysts, medkoo.com optimizing reaction conditions to reduce energy consumption, or employing alternative reaction media.

Scalable Laboratory Synthesis and Process Optimization for Research

Achieving scalable laboratory synthesis of 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine for research purposes necessitates optimization of reaction parameters to maximize yield and purity while minimizing the formation of undesirable byproducts. Research into process optimization has focused on refining existing multi-step routes.

One described process for preparing this compound involves reacting cyanuric chloride with 1,3-xylene in the presence of a Lewis acid in an inert chlorinated aromatic solvent, followed by reaction with resorcinol (B1680541) without isolating the intermediate google.com. This process highlights the importance of controlling reactant ratios and addition rates. For example, in the initial step with 1,3-xylene, adding the aromatic reactant in portions over a specific time period (e.g., 5 to 30 hours) at controlled temperatures (e.g., 0 to 110°C) in the presence of 2.3 to 3.0 moles of Lewis acid per mole of cyanuric chloride can influence the outcome google.com. The subsequent reaction with resorcinol is typically carried out at temperatures ranging from 0 to 100°C, using 0.5 to 1.0 mole of resorcinol per mole of cyanuric chloride google.com.

Studies have investigated the impact of different solvents on the reaction outcome. For instance, using ortho-dichlorobenzene as a solvent instead of chlorobenzene (B131634) has been shown to minimize the formation of bis-resorcinol-s-triazine products google.com.

Detailed research findings from synthetic efforts indicate that achieving high yields of the desired monoresorcinol product can be challenging, with competing reactions leading to the formation of bis-resorcinol and tris-resorcinol substituted triazines google.com. Optimization efforts have explored varying the equivalents of Lewis acid and the reaction temperature and duration to improve the yield of the target compound google.com.

The following table illustrates some experimental results detailing the impact of reaction conditions on product distribution:

ExampleSolventCyanuric Chloride (mmol)m-Xylene (eq.)Resorcinol (eq.)AlCl₃ (eq.)Temperature (°C)Time (hr)Product 4 Yield (%)Product 2 (%)Product 3 (%)
1Chlorobenzene102.512.55 then 352347.47.60
1 (mod)Chlorobenzene102.5 + excess12.5 + 0.755 then 35 then 55-6023 + 2451--
6Ortho-dichlorobenzene102124 then 25-20207

Note: Product 4 is 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine. Product 2 is 2-chloro-4,6-bis-(2,4-dihydroxyphenyl)-s-triazine. Product 3 is 2,4-bis-(2,4-dihydroxyphenyl)-6-(2,4-dimethylphenyl)-s-triazine. Yields are reported as HPLC area%. Data compiled from reference google.com.

Molecular and Cellular Mechanism of Action Studies of 163 Bp3 Non Clinical Focus

Identification and Validation of Molecular Targets of 163-BP3

This compound functions as a potent photoaffinity probe designed to target gamma-secretase, a multiprotein complex integral to intramembrane proteolysis associated with conditions like Alzheimer's disease and cancer. nih.govnih.govnih.govuantwerpen.benih.gov Its utility lies in its ability to covalently label its binding partners upon photoactivation, facilitating their identification and characterization.

Direct Binding Assays (e.g., Target Fishing, Chemical Proteomics)

The identification and validation of gamma-secretase as a molecular target of this compound have been significantly advanced through direct binding assays, particularly using chemical proteomics approaches. This compound, incorporating a photoreactive group (benzophenone) and a clickable handle (alkyne), allows for covalent cross-linking to interacting proteins upon UV irradiation. uantwerpen.be Following photoactivation and cell lysis, a reporter tag, such as biotin (B1667282) azide, can be attached to the clickable handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. This biotinylation enables the enrichment of labeled proteins using streptavidin-coated beads. Subsequent analysis, often by Western blot or mass spectrometry, identifies the proteins that were in close proximity to this compound at the time of photoactivation.

Studies utilizing biotinylated versions of this compound have successfully captured the native gamma-secretase complex from solubilized membranes, demonstrating the probe's ability to engage its target in a relevant biological context. uantwerpen.benih.gov Specifically, this compound has been shown to label Presenilin 1 (PS1), a catalytic subunit of the gamma-secretase complex. Further detailed mapping studies using a cleavable biotin linker identified the binding site of a this compound derivative to amino acids 279-291 of PS1-NTF (the N-terminal fragment of PS1), with Leu282 identified as a key probe-modified residue. This site is located near the endoproteolytic site of PS1, which is crucial for gamma-secretase activation.

Enzymatic Activity Modulation (In Vitro Characterization)

Beyond its use as a probe, this compound also functions as a potent inhibitor of gamma-secretase enzymatic activity. nih.govnih.govnih.gov In vitro characterization studies have assessed its ability to modulate the cleavage of amyloid precursor protein (APP), a primary substrate of gamma-secretase, leading to the production of amyloid-beta (Aβ) peptides, including Aβ40 and Aβ42.

The cellular potency of this compound has been determined in whole-cell assays. For instance, in Chinese hamster ovary cells overexpressing wild-type APP, this compound demonstrated potent inhibition of Aβ42 production with an IC₅₀ value of 2.7 nM. Another study reported an IC₅₀ of 5 nM for Aβ40 production for a biotinylated derivative, this compound–biotin, highlighting that modifications for probing can maintain potent inhibitory activity.

These findings indicate that this compound directly modulates the enzymatic function of gamma-secretase by inhibiting the production of Aβ peptides.

Receptor Interaction Profiling (In Vitro, Non-Clinical)

While gamma-secretase is an enzyme complex rather than a classical receptor, studies have profiled the interaction of this compound with this multi-subunit target in non-clinical settings. The use of this compound as a cellular probe has allowed for the assessment of target engagement in live cells, providing a more physiologically relevant environment compared to in vitro biochemical assays.

In primary neuronal cultures, this compound was used to assess the occupancy of gamma-secretase by the inhibitor BMS-163. A dose-dependent decrease in this compound photolabeling of PS1-NTF was observed with increasing concentrations of BMS-163, yielding an EC₅₀ of 16 nM in this cellular context. This demonstrates the ability of this compound to report on the binding of other ligands to gamma-secretase in a cellular environment.

Nucleic Acid Interactions (e.g., DNA, RNA Binding)

Based on the available research findings, there is no reported evidence suggesting that this compound interacts with nucleic acids such as DNA or RNA. The studies focus exclusively on its interaction with protein targets, specifically the gamma-secretase complex.

Elucidation of Specific Biochemical Pathways Modulated by this compound

By targeting gamma-secretase, this compound modulates biochemical pathways in which this enzyme plays a critical role. Gamma-secretase is involved in the cleavage of numerous transmembrane proteins, impacting diverse cellular processes. Its most well-known substrates include Amyloid Precursor Protein (APP) and Notch receptors. nih.gov

Modulation of gamma-secretase activity by inhibitors like this compound directly impacts the amyloidogenic pathway, reducing the production of Aβ peptides, which are central to the pathogenesis of Alzheimer's disease. nih.gov Furthermore, gamma-secretase-mediated cleavage of Notch receptors is essential for releasing the intracellular domain of Notch, which then translocates to the nucleus to regulate gene expression involved in cell development and differentiation. Inhibition of gamma-secretase can therefore affect Notch signaling pathways, which are implicated in various cancers. nih.gov

Protein-Protein Interaction Modulation

The gamma-secretase complex is composed of four core subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2. These subunits assemble to form the active enzyme. This compound interacts directly with the PS1 subunit.

Compound Information

Compound NamePubChem CID
This compoundNot readily available in search results

Detailed Research Findings: IC₅₀ Values for this compound

Assay TypeCell Line / SubstrateAnalyte InhibitedIC₅₀ ValueReference
Whole-cell assayCHO-APP cellsAβ42 production2.7 nM
In vitro assay-Aβ40 production5 nM

Post-Translational Modification Alterations

Based on the available search results, there is no specific information detailing the direct impact of this compound on the post-translational modification alterations of cellular proteins other than its target, gamma-secretase. While post-translational modifications are crucial regulatory mechanisms for protein function, and the gamma-secretase complex itself, being a protein complex, may be subject to such modifications, the provided literature does not describe this compound inducing or altering these processes on other cellular components.

Omics-Based Approaches for Mechanistic Deconvolution (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics-based approaches, including proteomics, metabolomics, and transcriptomics, are powerful tools for the comprehensive deconvolution of a compound's mechanism of action at a systems level. scispace.com These techniques allow for the simultaneous analysis of large numbers of molecules (proteins, metabolites, or transcripts), providing a global view of cellular responses to a perturbation like treatment with this compound.

Proteomics: Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. asm.orgnih.gov Mass spectrometry-based proteomics is a common method for identifying and quantifying proteins in a sample, allowing for the comparison of protein profiles between treated and untreated cells. nih.gov This can reveal which proteins are affected by this compound treatment, providing insights into the cellular pathways and processes modulated by the compound. Proteomic studies can identify changes in protein abundance, post-translational modifications, and protein-protein interactions. uq.edu.au For example, proteomic studies have been used to uncover mechanisms related to cancer progression and identify potential biomarkers. nih.gov

Metabolomics: Metabolomics is the comprehensive study of small endogenous metabolites within a biological system. mdpi.com Analyzing the metabolome can provide a snapshot of the metabolic state of a cell or tissue and reveal changes in metabolic pathways in response to a compound. mdpi.com Targeted metabolomics focuses on specific sets of metabolites, while untargeted approaches aim to capture the entire metabolic profile. mdpi.com Mass spectrometry and nuclear magnetic resonance spectroscopy are key analytical techniques in metabolomics. mdpi.comnih.gov Metabolomics studies have been used to identify biomarkers for diseases and investigate the mechanisms underlying metabolic disorders. mdpi.comnih.gov Applying metabolomics to this compound treatment could identify altered metabolic pathways, suggesting how the compound impacts cellular biochemistry.

Transcriptomics: Transcriptomics involves the analysis of the entire set of RNA molecules (the transcriptome) in a cell or tissue at a given time. phgfoundation.org RNA sequencing (RNA-Seq) is a primary method for transcriptomic analysis, providing information on gene expression levels. phgfoundation.orgnih.gov By comparing the transcriptomes of cells treated with this compound to control cells, researchers can identify genes whose expression is upregulated or downregulated. nih.gov This can indicate which genetic programs are activated or repressed by the compound, offering clues about its downstream effects. Spatial transcriptomics further allows for mapping gene expression while preserving spatial information within a tissue. nih.gov Transcriptomics has proven valuable in understanding developmental processes, disease mechanisms, and identifying potential diagnostic markers. phgfoundation.orgnih.gov

Combining these omics approaches can provide a more integrated understanding of this compound's effects. For instance, integrating proteomic and metabolomic data can help link changes in protein levels or modifications to alterations in metabolic pathways. mdpi.com Dual transcriptome analysis has also been employed to gain insights into biological processes. scispace.com While the search results did not provide specific detailed omics data directly for this compound, the application of these methodologies is crucial for a comprehensive mechanistic deconvolution of its cellular effects.

Investigation of Off-Target Interactions and Selectivity Profiling (In Vitro)

Investigating off-target interactions and assessing selectivity profiling are critical steps in characterizing the specificity of a chemical compound and understanding potential unintended effects. Off-target interactions occur when a compound binds to or modulates the activity of molecules other than its intended primary target. nih.gov Selectivity profiling, particularly in vitro, aims to quantify the affinity or potency of a compound across a range of potential targets. ab-science.comreactionbiology.com

For compounds like this compound, which may be designed to interact with specific proteins (such as γ-secretase, as suggested by some search results nih.govnih.gov), assessing its interaction profile across a broader set of proteins, enzymes, or receptors is essential. In vitro selectivity profiling assays can involve screening the compound against panels of kinases, ion channels, receptors, or other protein families. ab-science.comreactionbiology.compromega.com.au These assays typically measure the compound's effect on the activity or binding of the target molecule in a controlled cell-free or cellular environment. ab-science.compromega.com.au

Techniques used for in vitro selectivity profiling include functional assays that measure enzymatic activity or receptor activation in the presence of the compound, and binding assays that assess the compound's ability to compete with known ligands for binding to the target. ab-science.compromega.com.au Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry, can also be used to identify proteins that interact with the compound in a more unbiased manner within a cellular context. ab-science.comresearchgate.net

Identifying off-target interactions is important because they can contribute to unintended cellular effects or toxicity. nih.govab-science.com For example, kinase inhibitors are known to have potential for cross-reactivity due to the conserved ATP-binding site among kinases, and off-target kinase inhibition can lead to adverse effects. ab-science.com Therefore, comprehensive in vitro selectivity profiling helps to understand the potential polypharmacology of this compound and predict potential off-target-related cellular responses.

While specific detailed in vitro off-target interaction and selectivity profiling data for this compound were not extensively available in the search results, the principles and methods for such investigations are well-established in the field of chemical biology and drug discovery. Studies utilizing probes based on this compound have been developed to investigate its interaction with γ-secretase, highlighting the use of chemical tools to study compound binding in a cellular context. nih.govnih.gov The development of such probes and their application in cellular assays can provide valuable information regarding target engagement and potential off-target binding. nih.gov

The investigation of off-target effects is also relevant in the context of technologies like CRISPR-Cas9 gene editing, where unintended edits at sites with sequence homology to the target can occur. nih.govnih.govbioskryb.com While this compound is a chemical compound and not a gene-editing tool, the concept of assessing unintended interactions with biomolecules is analogous. In vitro methods are crucial for evaluating the specificity of such interactions. cd-genomics.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 163 Bp3

Design and Synthesis of 163-BP3 Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are central to SAR/SMR investigations. This process typically involves modifying specific parts of the this compound structure to probe the contribution of those regions to activity and binding. Strategies include altering functional groups, changing the length or flexibility of linkers, and introducing different substituents at various positions nih.govresearchgate.net.

For this compound, which is described as a potent photoaffinity probe targeting γ-secretase, the synthesis of derived probes with variations in photoreactive groups and alkyne positions has been reported nih.gov. The general approach involves chemical synthesis techniques to construct the core scaffold and then introduce modifications at desired sites. For instance, studies have explored the impact of different alkyne placements within the molecule nih.gov. The synthesis of biotinylated this compound probes has also been undertaken, often involving late-stage functionalization, to facilitate downstream applications like target enrichment researchgate.net. While detailed synthetic protocols for all possible analogues are extensive and compound-specific, the general principle involves controlled chemical reactions to introduce structural variations while maintaining the core elements necessary for interaction with the target.

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of this compound involves pinpointing the essential structural features responsible for its biological activity and interaction with its target, γ-secretase nih.govmedkoo.com. Based on SAR studies of this compound and related probes, certain structural components are more critical than others.

The core scaffold of this compound, along with the attached functional groups, contributes to its inhibitory and labeling activity against γ-secretase nih.gov. The placement and nature of the alkyne tag, for example, have been shown to significantly impact the efficiency of labeling, even if the inhibitory activity remains largely unaffected by its position nih.gov. This suggests that while the core structure provides the necessary interactions for inhibition, the alkyne's location influences its accessibility for subsequent reactions like click chemistry nih.gov. The fact that a bulky biotin (B1667282) linker can be attached to the alkyne in this compound while maintaining activity indicates that this region is likely solvent-exposed in the binding pocket, highlighting the importance of this spatial characteristic nih.gov. These findings collectively point towards a pharmacophore that includes the core inhibitory moiety and a region where modifications (like the alkyne tag) are tolerated and can even enhance specific functionalities like labeling efficiency nih.gov.

Positional Scanning and Substituent Effect Analysis on Molecular Interactions

Positional scanning and the analysis of substituent effects are crucial for understanding how modifications at specific points in the this compound structure influence its interactions with γ-secretase. This involves systematically altering substituents at different positions and observing the resulting changes in activity or binding nih.gov.

For this compound, studies have investigated the effect of varying the alkyne's position within the molecule ("click walking") nih.gov. Surprisingly, while the inhibitory activity was largely insensitive to the alkyne's placement, the efficiency of labeling γ-secretase was significantly impacted nih.gov. This indicates that the local environment at the point of attachment for the alkyne is critical for the subsequent click chemistry reaction, even if it doesn't drastically alter the initial binding affinity nih.gov.

Furthermore, the tolerance of bulky groups, such as a biotin linker, at the alkyne position in this compound suggests that this area is exposed and can accommodate larger substituents without disrupting the primary interaction with the target nih.gov. In contrast, a similar modification at a different position (as in 163-BP1) led to a complete loss of activity, implying that that position is in a more spatially constrained region within the binding pocket nih.gov. These observations underscore the importance of analyzing substituent effects based on their position and the specific molecular interactions they mediate or disrupt within the target binding site.

Computational and Theoretical Studies of 163 Bp3

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations are fundamental in computational chemistry, offering a detailed view of molecular behavior at the atomic level by solving the Schrödinger equation. These methods are crucial for determining electronic structure, energy, and various molecular properties. guidetopharmacology.orgzenodo.org Density Functional Theory (DFT) is a widely used QM method applicable to a broad range of systems, including molecules and solids, for investigating electronic properties. guidetopharmacology.org

Electronic Structure and Reactivity Predictions

QM calculations are employed to determine the electronic structure of molecules, which is essential for predicting their stability and reactivity. guidetopharmacology.orgzenodo.orgnih.gov DFT, in particular, is utilized to calculate electronic structure and predict reactivity. nih.gov The concept of potential energy surfaces, derived from QM calculations, helps in understanding chemical transformations and identifying equilibrium and transition structures. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods, including QM calculations, are used to simulate and predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. guidetopharmacology.orgzenodo.orguantwerpen.be These simulations can aid in the interpretation of experimental spectra and the structural characterization of compounds. DFT is commonly used for simulating IR and UV-Vis spectra, while methods like the Gauge-Independent Atomic Orbital (GIAO) are applied for calculating NMR chemical shifts. nih.govbiocrick.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, providing insights into their physical movements and interactions. guidetopharmacology.org MD simulations complement static QM calculations by introducing the element of time and molecular motion. guidetopharmacology.org

Conformational Dynamics of 163-BP3

MD simulations are valuable for studying the conformational dynamics of molecules, exploring the various shapes and flexibility they can adopt over time. Studies involving compounds related to the BMS-708163 series, from which this compound is derived, have utilized explicit-solvent MD simulations to investigate conformational dynamics and assess the stability of different molecular arrangements, often evaluated by metrics like Root-Mean-Square Deviation (RMSD).

Ligand-Target Binding Dynamics and Interactions

MD simulations are extensively used to study the dynamics and interactions between ligands, such as this compound, and their biological targets. uantwerpen.be Specifically, MD simulations based on the structure of gamma-secretase have been employed to model the binding site for the BMS-708163 series, which includes this compound. These simulations can help identify key interactions and provide a molecular basis for understanding the binding event. MD simulations, sometimes combined with free energy calculations, can elucidate the structural basis of inhibition and the physical forces driving the interaction between a ligand and its target protein. MD is also highlighted for its role in studying ligand binding thermodynamics and kinetics, emphasizing the dynamic nature of the binding pocket.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are computational techniques widely applied in the discovery and study of potential drug molecules. uantwerpen.be Molecular docking aims to predict the likely binding pose and affinity of a ligand within the active site of a target protein. This is typically achieved by sampling different conformations of the ligand and evaluating their fit and interactions with the target using scoring functions.

Virtual screening methodologies utilize computational approaches, including molecular docking, to search large databases of chemical compounds and identify potential candidates that are predicted to bind to a specific biological target. Structure-based virtual screening relies on the three-dimensional structure of the target protein to guide the search for complementary ligands. Molecular docking and virtual screening have been used as structure-based computational tools in studies involving compounds related to this compound to predict their binding modes and gain insights into their interactions with target proteins. Result indicates that this compound is a photoprobe based on the gamma-secretase inhibitor series, suggesting its relevance in studies investigating target interactions, where these computational methods are applicable.

Advanced Cheminformatics and Machine Learning Applications for this compound Data

While extensive details on advanced cheminformatics or dedicated machine learning applications specifically focused on large datasets of this compound itself are not prominently detailed in the available literature, computational methods are integral to the broader research area involving sulfonamide inhibitors and their targets. Cheminformatics techniques are widely applied in drug discovery for tasks such as chemical space exploration, identification of chemotypes, and structure-activity relationship (SAR) analysis nih.gov. Machine learning algorithms, including support vector machines (SVM), random forests (RF), and deep learning, are increasingly used to build predictive models for inhibitory activity and to analyze complex biological data in related fields, such as predicting the survival rate of glioblastoma patients or identifying potential inhibitors for various biological targets nih.govmdpi.commdpi.com.

In the context of this compound, computational studies, specifically molecular dynamics (MD) simulations, have been employed to model the binding site of related probes on gamma-secretase nih.gov. These simulations provide insights into the preferred ligand orientation and interactions within the target protein, complementing experimental labeling studies nih.gov. While not strictly "advanced cheminformatics or machine learning applications for this compound data" in isolation, these computational techniques are applied in conjunction with studies utilizing this compound as a tool to understand complex biological systems.

Theoretical Basis for Reaction Mechanisms Involving this compound

The primary documented "reaction mechanism" involving this compound in the provided context relates to its function as a photoaffinity probe and its interaction with its biological target, gamma-secretase. This compound is designed to covalently label its target upon photoactivation, allowing researchers to map the binding site of inhibitors. The theoretical basis here lies in the photochemistry of the benzophenone (B1666685) moiety within the this compound structure, which, upon irradiation with UV light, generates a reactive species capable of forming a covalent bond with nearby amino acid residues on the target protein nih.govnih.gov.

Analytical Chemistry Methodologies for 163 Bp3 in Research Contexts

Chromatographic Separation Techniques for 163-BP3 and its Metabolites/Degradants

Chromatographic methods are fundamental for separating this compound from complex matrices and from its transformation products, enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound in various research matrices due to its versatility and ability to handle non-volatile compounds. Method development for this compound typically involves optimizing stationary and mobile phases, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 stationary phases scispace.comfda.govresearchgate.netpharmacophorejournal.comnasetjournal.comresearchgate.net. Mobile phases typically consist of mixtures of water or aqueous buffers and organic solvents such as methanol (B129727) or acetonitrile (B52724) scispace.comresearchgate.netpharmacophorejournal.comnasetjournal.comresearchgate.netmdpi.com. The composition of the mobile phase, including the ratio of solvents and the addition of modifiers like formic acid or phosphate (B84403) buffer, is optimized to achieve effective separation of this compound from co-eluting compounds and its related substances scispace.compharmacophorejournal.comresearchgate.netwisdomlib.org.

UV detection is frequently used for monitoring this compound due to its chromophoric properties, with detection wavelengths often in the range of 280 nm to 330 nm scispace.comfda.govresearchgate.netpharmacophorejournal.comnasetjournal.commdpi.com. For instance, a method for simultaneous analysis of this compound and other UV filters used a UV detector at 330 nm scispace.compharmacophorejournal.com. Another validated HPLC method for this compound and avobenzone (B1665848) employed a detection wavelength of 320 nm researchgate.netnasetjournal.comnasetjournal.com.

HPLC methods for this compound are developed and validated to ensure performance characteristics such as linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), selectivity, precision, and accuracy scispace.comfda.govresearchgate.netpharmacophorejournal.comnasetjournal.comnasetjournal.com. Linearity is typically assessed over a specific concentration range, yielding high correlation coefficients (r² or r > 0.999) scispace.comresearchgate.netpharmacophorejournal.comnasetjournal.comnasetjournal.com. LOD and LOQ values demonstrate the sensitivity of the developed methods researchgate.netnasetjournal.comnasetjournal.com. Precision, evaluated through repeatability and intermediate precision, is often expressed as relative standard deviation (%RSD) and is typically below 2% for validated methods scispace.comresearchgate.netpharmacophorejournal.comnasetjournal.comnasetjournal.com. Accuracy is assessed through recovery studies, with results generally falling within acceptable ranges (e.g., 99-101%) scispace.comresearchgate.netnasetjournal.comnasetjournal.com.

HPLC is also coupled with mass spectrometry (LC-MS) for enhanced detection and identification capabilities, particularly for metabolites and degradation products mdpi.comresearchgate.netnih.govnih.govmdpi.compsu.edunih.gov.

Table 1 summarizes representative HPLC parameters reported in research studies involving this compound analysis.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue/DescriptionSource(s)
Stationary PhaseRP-C18 column (e.g., Purospher® RP-C18, Luna C18) fda.govmdpi.com
Mobile PhaseMethanol-Water (95:5, v/v) mdpi.com
Mobile PhaseMethanol: Phosphate buffer (90:10) pH 3.0 scispace.com
Mobile Phase0.1% acetic acid in methanol fda.gov
Mobile PhaseMethanol: H₂O (90:10 % v/v) pharmacophorejournal.com
Mobile PhaseMethanol: aquabidest (93:7, v/v) researchgate.netnasetjournal.comnasetjournal.com
Flow Rate1 mL/min pharmacophorejournal.comnasetjournal.commdpi.comnasetjournal.com
Flow Rate1.2 mL/min scispace.comfda.gov
Detection Wavelength280 nm mdpi.com
Detection Wavelength330 nm scispace.compharmacophorejournal.com
Detection Wavelength313 nm fda.gov
Detection Wavelength320 nm researchgate.netnasetjournal.comnasetjournal.com
Column TemperatureAmbient scispace.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of this compound, particularly for volatile or semi-volatile forms and in specific matrices like environmental samples researchgate.netscilit.comnih.govtandfonline.com. GC-MS allows for the separation and detection of this compound and its potentially volatile degradation products.

Sample preparation for GC analysis may involve extraction techniques such as solid-phase microextraction (SPME) to concentrate the analytes from the matrix researchgate.netscilit.com. For instance, a fast GC-MS method for this compound and octinoxate (B1216657) in swimming pool water utilized SPME with a polyacrylate fiber coating researchgate.netscilit.com.

GC-MS has been used to identify and quantify this compound in various samples researchgate.netscilit.comnih.govtandfonline.com. It has also been applied to the analysis of metabolites; for example, a study identified 2,4-dihydroxybenzophenone, a metabolite of Oxybenzone (B1678072), using GC-MS after derivatization with trimethylsilyl (B98337) (TMS) researchgate.net. The characteristic fragment ions in the mass spectra are crucial for confirming the identity of the compounds researchgate.net.

GC-MS methods are also subject to validation, including assessing linearity, detection limits, and recoveries researchgate.netscilit.com. A fast GC-MS method showed linearity in the range of 0.5-25 µg/L with correlation coefficients between 0.990 and 0.999, LODs between 0.17 and 0.29 µg/L, and recoveries between 80% and 83% researchgate.netscilit.com.

Capillary Electrophoresis for Purity Assessment

Capillary Electrophoresis (CE) is an analytical technique that offers high separation efficiency and is applicable to the analysis of various compounds, including those found in cosmetics researchgate.netlongdom.orgmdpi.com. While less frequently reported for this compound compared to HPLC and GC-MS in the provided sources focusing on research contexts, CE can be employed for the separation and analysis of cosmetic ingredients, which could include this compound, and potentially for assessing its purity researchgate.net.

CE separates compounds based on their charge and size through their differential migration in a narrow capillary under an electric field longdom.org. Different modes of CE exist, such as Capillary Zone Electrophoresis (CZE), where separation is primarily based on charge longdom.org.

One study describes the use of CE for the simultaneous determination of eight sunscreen compounds, including this compound, in cosmetic products researchgate.net. The method utilized a borate (B1201080) buffer at pH 10.0 and achieved separation within 10 minutes researchgate.net. Validation parameters for this CE method included reproducibility (relative standard deviation of 1.65-3.55%) and detection limits (0.23 to 1.86 µg/mL for individual compounds) researchgate.net.

CE's high resolution makes it a valuable tool for separating components in complex mixtures, which is beneficial for purity assessment by resolving the main compound from potential impurities longdom.orgmdpi.com.

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Beyond basic identification, spectroscopic techniques provide detailed structural information and are essential for characterizing this compound, its metabolites, and degradation products.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound klivon.comnih.govresearchgate.netmdpi.commdpi.com. High-resolution NMR, including ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within a molecule.

¹H NMR spectroscopy is commonly used to characterize this compound, providing signals corresponding to different proton environments in the molecule klivon.comnih.govresearchgate.netmdpi.com. Changes in the ¹H NMR spectra can indicate interactions or complex formation, as shown in a study investigating the complexation of Oxybenzone with C-methylresorcin scispace.comarene, where shifts in aromatic peaks were observed upon complex formation nih.govresearchgate.net.

NMR spectroscopy is crucial for confirming the structure of synthesized compounds and for elucidating the structures of metabolites and degradation products when sufficient sample can be isolated mdpi.com. Published NMR data for Oxybenzone is available and can be used for comparison mdpi.comnih.gov.

Mass Spectrometry (MS) for Metabolite Identification and Isotope Labeling Studies

Mass Spectrometry (MS), often coupled with chromatographic techniques (GC-MS, LC-MS), is indispensable for the identification of this compound, its metabolites, and degradation products, as well as for quantitative analysis and isotope labeling studies mdpi.comresearchgate.netnih.govnih.govmdpi.compsu.edunih.govresearchgate.netresearchgate.netresearchgate.netuco.es. High-resolution MS and tandem MS (MS/MS) provide accurate mass measurements and fragmentation patterns that are critical for structural elucidation.

Various MS techniques are applied, including quadrupole time-of-flight (QToF) MS, LC-MS/MS, and GC-MS mdpi.comresearchgate.netnih.govnih.govmdpi.compsu.edunih.govresearchgate.net. QToF detectors, often coupled with UPLC, can provide accurate monoisotopic molecular masses and fragmentation spectra, aiding in the identification of transformation products mdpi.commdpi.com. LC-MS/MS in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of this compound and its metabolites in complex matrices like human plasma nih.gov.

MS is particularly valuable for identifying metabolites and degradation products by comparing their mass spectra and retention times to those of standards or by interpreting fragmentation patterns to propose structures mdpi.comnih.govmdpi.comresearchgate.net. For example, LC-MS/MS and TOF-MS were used to identify oxybenzone-glucoside and oxybenzone-(6-O-malonyl)-glucoside as metabolites in a hairy root culture researchgate.netnih.gov. High-resolution MS/MS data is considered crucial for the structural elucidation of metabolites and glutathione (B108866) (GSH) adducts formed during metabolism studies nih.govresearchgate.net.

Isotope labeling studies, where a stable isotope-labeled version of this compound is used, can be coupled with MS to track the compound and its metabolites, providing insights into metabolic pathways and transformations nih.gov. Fragmentation pathways determined by MS/MS are essential for understanding how the molecule breaks down, which aids in identifying unknown metabolites and adducts nih.govresearchgate.net.

Table 2 provides examples of metabolites and degradation products of Oxybenzone identified using MS-based techniques in research.

Table 2: Examples of Oxybenzone Transformation Products Identified by MS

Transformation ProductIdentification Method(s)Research ContextSource(s)
Acylated derivatives of oxybenzoneUPLC-Q-tofBiotransformation by Pleurotus djamor mdpi.com
Compounds with thiol and amino groupsUPLC-Q-tofBiotransformation by Pleurotus djamor mdpi.com
Oxybenzone-glucosideLC-MS/MS, TOF-MSMetabolism in hairy root culture (A. rusticana) researchgate.netnih.gov
Oxybenzone-(6-O-malonyl)-glucosideLC-MS/MS, TOF-MSMetabolism in hairy root culture (A. rusticana) researchgate.netnih.gov
2,4-dihydroxybenzophenone (BP-1)GC-MS (after derivatization)Anaerobic microbial transformation mdpi.comresearchgate.net
4-methoxybenzophenoneLC-MS/MSMycoremediation product (L. edodes) mdpi.com
Benzoic acid(Photoproduct)Photolysis mdpi.com
Benzaldehyde(Photoproduct)Photolysis mdpi.com
Benzophenone (B1666685)(Photodegradation product)Photodegradation mdpi.com
2-hydroxybenzophenone(Photodegradation product)Photodegradation mdpi.com
GSH adductsLC/HRMS/MSIn vitro metabolism (human and rat liver microsomes) nih.govresearchgate.net

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Vis and fluorescence spectroscopy are valuable tools utilized in research to investigate the interactions of this compound with other molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the this compound molecule and how these transitions are affected by the presence of interacting species. Changes in the absorption spectrum, such as shifts in peak wavelengths or changes in absorbance intensity, can indicate binding or other forms of interaction.

Fluorescence spectroscopy, which involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength, can be particularly sensitive for studying interactions if this compound or its interacting partner is fluorescent. Changes in fluorescence intensity, quenching, or shifts in excitation or emission maxima upon interaction can provide insights into binding affinity, stoichiometry, and conformational changes. These spectroscopic methods are often employed in studies investigating the interaction of this compound with biological macromolecules like proteins, helping researchers understand potential binding mechanisms and affinities in a research context.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

While spectroscopic methods provide valuable information about molecular interactions, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) offer high-resolution structural details of complexes. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a crystalline complex of this compound bound to another molecule, such as a protein. This technique requires obtaining high-quality crystals of the complex. By analyzing the diffraction pattern produced when X-rays strike the crystal, researchers can reconstruct an electron density map and build an atomic model of the complex.

Cryo-EM, on the other hand, allows for the determination of the structure of biological molecules and complexes without the need for crystallization. In this technique, a sample is rapidly frozen in a thin layer of amorphous ice, and images are captured using an electron microscope. Computational methods are then used to process a large number of these images and reconstruct a 3D density map of the molecule or complex. While these techniques are powerful for structural elucidation, specific detailed research findings on the complex structures of this compound determined explicitly by X-ray crystallography or cryo-EM were not prominently detailed in the immediately available search results. However, given the interest in this compound's interactions, these methods represent potential avenues for future structural research to gain a deeper understanding of its binding modes at the atomic level.

Bioanalytical Method Development for this compound in Complex Research Matrices (e.g., Cell Lysates, Organoid Models)

Developing reliable bioanalytical methods for quantifying this compound in complex research matrices such as cell lysates and organoid models is essential for studying its cellular uptake, metabolism, and effects. These matrices present significant challenges due to their complex composition, which can interfere with analytical measurements.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are commonly employed techniques for this purpose. Method development involves optimizing sample preparation procedures to extract this compound efficiently from the matrix while removing interfering substances. This often includes steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Chromatographic conditions (e.g., stationary phase, mobile phase gradient, flow rate) are optimized to achieve good separation of this compound from other matrix components. For LC-MS/MS, mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energy) are tuned for selective and sensitive detection of this compound.

Validation of these bioanalytical methods in the specific research matrix is crucial to ensure their accuracy, precision, sensitivity, and selectivity. This involves determining parameters such as the lower limit of quantification (LLOQ), linearity, recovery, and matrix effects. These validated methods are then applied in research studies to quantify this compound in biological samples derived from cell cultures, organoids, or other experimental models, providing quantitative data on its concentration under different experimental conditions.

Development of Robust Quantification Methods for Research Applications

The development of robust quantification methods for this compound in various research applications requires methods that are not only sensitive and selective but also reliable and reproducible over time and across different laboratory settings. LC-MS/MS is widely recognized as a robust technique for the quantification of this compound in complex matrices due to its high selectivity and sensitivity, which minimizes interference from matrix components. HPLC-UV also serves as a robust method, particularly when coupled with effective sample preparation.

Method validation is a critical step in developing robust quantification methods. Key validation parameters assessed include:

Specificity/Selectivity: Ensuring the method specifically measures this compound without interference from other compounds in the matrix.

Sensitivity: Determined by the limit of detection (LOD) and limit of quantification (LOQ) or lower limit of quantification (LLOQ), representing the lowest concentration that can be reliably detected and quantified.

Accuracy: The closeness of the measured value to the true value.

Precision: The reproducibility of the measurements, typically assessed at different concentration levels (within-run and between-run precision).

Linearity: The range of concentrations over which the method provides a linear response.

Recovery: The efficiency of the sample preparation method in extracting this compound from the matrix.

Matrix Effects: The influence of the matrix components on the ionization and detection of this compound in mass spectrometry.

Research studies have reported validated methods for quantifying this compound in various matrices, including biological fluids. For instance, a validated LC-MS/MS method for quantifying Ensulizole in human urine reported an LLOQ of 0.1 ng/mL. Another validated LC-MS/MS method for simultaneous determination of several UV filters, including Ensulizole, in human plasma also demonstrated good linearity, accuracy, and precision. These examples highlight the availability of robust analytical methods enabling accurate quantification of this compound in complex research samples.

Here is a summary of typical method validation parameters based on research findings:

ParameterTypical Range/Value (Example from Research)Method TypeMatrixCitation
LLOQ0.1 ng/mLLC-MS/MSHuman Urine
Linearity (R²)> 0.99LC-MS/MSHuman Urine
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)LC-MS/MSHuman Urine
Precision (% CV)Within ± 15% (± 20% at LLOQ)LC-MS/MSHuman Urine
Recovery> 85%LC-MS/MSHuman Urine
Matrix Effect (% IS-normalized)Within ± 15%LC-MS/MSHuman Urine

Note: The values presented are illustrative examples based on specific research findings and may vary depending on the specific method and matrix.

These robust quantification methods are indispensable for research applications such as pharmacokinetic studies, exposure assessments, and investigations into the environmental fate and behavior of this compound.

Metabolism and Degradation Pathways of 163 Bp3 in Vitro and Non Human Biological Systems

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in assessing a compound's susceptibility to enzymatic breakdown. These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes, or with isolated hepatocytes from various species. nih.govthedeconstruct.inuantwerpen.be Liver microsomes, derived from the endoplasmic reticulum, are rich in key drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and some Phase II metabolic reactions, respectively. thedeconstruct.inuantwerpen.be Hepatocytes, as intact liver cells, offer a more complete representation of hepatic metabolism, encompassing both Phase I and Phase II metabolic pathways, as well as transporter activity. nih.govuantwerpen.be

Metabolic stability is often evaluated by monitoring the depletion of the parent compound over time or by quantifying the formation of metabolites. nih.gov Parameters such as half-life (t₁/₂) and in vitro intrinsic clearance (CLᵢ𝚗ₜ) are determined to predict the compound's metabolic fate. nih.gov While specific quantitative data for the in vitro metabolic stability of BP-3 in liver microsomes or hepatocytes from non-human species were not extensively detailed in the provided literature, these systems are standard tools for such investigations in drug discovery and research tool development. nih.govthedeconstruct.inuantwerpen.be Studies on other compounds demonstrate the utility of these methods in comparing metabolic rates across different species. nih.gov

Identification and Characterization of Major Metabolites

Research into the metabolism of BP-3 in rats has identified several major metabolites. Following oral administration in rats, BP-3 was rapidly absorbed and metabolized. zenodo.org Analysis of plasma and tissues revealed the presence of both free and conjugated forms of the parent compound and its metabolites. zenodo.org

Key metabolites identified in rats include 2,4-Dihydroxybenzophenone (DHB), 2,2'-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (B75506) (THB). zenodo.org DHB was observed in most tissues, with the highest concentrations found in the liver. zenodo.org DHMB was primarily detected in its conjugated form in the liver, spleen, and heart, while trace amounts of THB were also present in biological samples. zenodo.org

The identification and characterization of these metabolites are typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation, detection, and structural elucidation of the metabolic products.

Table 1: Major Metabolites of BP-3 Identified in Rats

Metabolite NameDetection Location (Rat)Form Detected
2,4-Dihydroxybenzophenone (DHB)Most tissues (highest in liver)Free and Conjugated
2,2'-dihydroxy-4-methoxybenzophenone (DHMB)Liver, spleen, heartConjugated
2,3,4-trihydroxybenzophenone (THB)Biological samples (trace amounts)Free and Conjugated

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450, UGT, Hydrolases)

The primary enzymatic biotransformation pathway identified for BP-3 metabolism in rats is O-dealkylation. zenodo.org This reaction involves the cleavage of the ether bond, leading to the formation of metabolites such as DHB. zenodo.org

Enzymes from the cytochrome P450 (CYP) superfamily are well-known catalysts for Phase I metabolic reactions, including O-dealkylation, aromatic hydroxylation, and other oxidative transformations. While the specific CYP enzymes responsible for BP-3 O-dealkylation in rats were not explicitly stated in the provided text, CYP enzymes are central to the metabolism of many xenobiotics in the liver.

Uridine glucuronosyltransferases (UGTs) are key enzymes involved in Phase II metabolism, catalyzing the conjugation of compounds or their metabolites with glucuronic acid. The detection of conjugated forms of BP-3 and its metabolites, such as conjugated DHMB, indicates the involvement of UGT-mediated glucuronidation in the elimination pathways in rats. zenodo.org UGT enzymes are predominantly located in the liver microsomes. thedeconstruct.in

Hydrolases are another class of enzymes involved in the metabolism and degradation of various compounds through hydrolysis. While the provided information on BP-3 metabolism in rats specifically highlighted O-dealkylation and conjugation, hydrolases could potentially play a role in the breakdown of BP-3 or its metabolites, although this was not explicitly detailed in the context of the rat study. Epoxide hydrolases, for instance, are known to metabolize epoxide-containing compounds.

Non-Enzymatic Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Photolysis)

Beyond enzymatic biotransformation, BP-3 can also undergo non-enzymatic degradation in various environments. Photolysis, the degradation induced by light, is a significant factor for UV filters like BP-3. However, BP-3 has been reported to exhibit low photodegradation under UVC irradiation alone, suggesting a degree of photostability. In contrast, a related compound, Benzophenone-4 (BP-4), primarily undergoes degradation in freshwater environments through direct photolysis and reaction with hydroxyl radicals. wikipedia.org

Oxidation and hydrolysis are general non-enzymatic processes that can contribute to the degradation of organic compounds. The susceptibility of BP-3 to these processes would depend on its chemical structure and the specific environmental conditions (e.g., pH, presence of oxidants). While not specifically detailed for BP-3 in the provided snippets concerning biological systems, these mechanisms are relevant in broader environmental degradation contexts.

Influence of Species-Specific Enzyme Systems on BP-3 Metabolism (Non-Human Comparisons for Research Tool Development)

The metabolic fate of a compound can vary significantly across different species due to differences in enzyme expression levels, activity, and substrate specificity. nih.gov The study in rats provides specific insights into the metabolic pathways of BP-3 in this non-human species, highlighting O-dealkylation as a major route and the formation of specific metabolites like DHB, DHMB, and THB. zenodo.org

Applications of 163 Bp3 As a Chemical Probe or Research Tool

Development of 163-BP3 as a Specific Chemical Probe for Target Validation

This compound was developed as a sulfonamide clickable photoaffinity probe. nih.gov Its design originated from the ligand BMS-163, and studies during its development indicated a preference for the benzophenone (B1666685) moiety over diazirine as the photoreactive group for labeling gamma-secretase within this specific sulfonamide scaffold. nih.govtandfonline.com The placement of the alkyne handle within the probe was found to significantly impact the efficiency of labeling gamma-secretase, although it had little effect on the probe's potency. nih.govtandfonline.com This optimized probe has been successfully utilized as a cellular tool to evaluate the target engagement of inhibitors with gamma-secretase in primary neuronal cells. nih.govtandfonline.com

Utility of this compound in High-Throughput Screening Campaigns for Biological Discovery

Information from the searched literature does not specifically detail the utility of this compound in high-throughput screening campaigns for broad biological discovery. While Benzophenone-3 (Oxybenzone) has been evaluated in high-throughput screening assays for endocrine activity, this application is distinct from the described use of this compound as a specific probe for gamma-secretase. europa.euoup.comnih.gov The primary application of this compound identified in the search results is focused on targeted studies of gamma-secretase and the assessment of inhibitor binding. nih.govtandfonline.com

Application in Synthetic Biology and Pathway Engineering

Based on the available search results, there is no information describing the application of this compound in synthetic biology or pathway engineering. Research in synthetic biology related to oxybenzone (B1678072) (Benzophenone-3) has explored the use of engineered organisms for detection or degradation purposes, but this is not directly related to this compound as a probe for gamma-secretase. igem.orgbiotreks.org

Role of this compound in Advancing Understanding of Fundamental Biological Processes

This compound plays a significant role in advancing the understanding of fundamental biological processes, particularly those involving gamma-secretase. As a potent and permeable cellular probe, it has enabled researchers to determine target occupancy in live cells, providing a more physiologically relevant environment for assessing compound activity compared to in vitro or cell lysate-based assays. nih.gov Studies utilizing this compound have provided insights into the structural features of inhibitor binding sites within the gamma-secretase complex. nih.govacs.orgresearchgate.net Furthermore, the development and use of biotinylated this compound probes have facilitated the capture of the native gamma-secretase complex, allowing for further biochemical analysis. nih.govacs.orgresearchgate.net Given that gamma-secretase is implicated in diseases such as Alzheimer's and cancer, the application of this compound as a research tool contributes to a deeper understanding of the biological processes underlying these conditions. medkoo.comnih.gov For instance, using this compound to assess the occupancy of compounds like BMS-163 on gamma-secretase in primary cortical neurons has provided valuable data on target engagement in a relevant cellular context. nih.govtandfonline.com

Future Research Directions and Emerging Avenues for 163 Bp3 Investigation

Exploration of Novel Modalities for 163-BP3-Mediated Interactions

Current applications of this compound primarily leverage its photoaffinity and click chemistry capabilities for covalent labeling and subsequent enrichment or detection of gamma-secretase. github.com Future research could explore novel modalities of interaction mediated by this compound or its derivatives. This could involve investigating its potential for non-covalent interactions that could be exploited for reversible binding studies or the development of biosensors. Exploring alternative photoreactive groups or tuning the properties of the benzophenone (B1666685) moiety could lead to probes activated by different wavelengths of light or with altered reactivity profiles, expanding the range of experimental conditions under which this compound-mediated interactions can be studied. Additionally, incorporating other chemical handles beyond the alkyne could enable conjugation with a wider variety of biomolecules or surfaces, facilitating new types of interaction studies, such as proximity-induced interactions or the formation of larger molecular assemblies for structural or functional analyses.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Research Utility

The development of clickable and biotinylated sulfonamide probes based on the this compound scaffold has already demonstrated the utility of generating analogues. github.com Future efforts in this area could focus on designing and synthesizing next-generation this compound analogues with enhanced properties tailored for specific research applications. This includes improving the efficiency of photolabeling, enhancing the specificity for gamma-secretase or particular subunits within the complex, or modulating the cellular permeability of the probe. Analogues could be designed with varying linker lengths or compositions between the core scaffold, the photoreactive group, and the clickable handle to optimize labeling in different cellular compartments or microenvironments. Furthermore, the synthesis of analogues incorporating fluorescent tags, affinity tags other than biotin (B1667282), or even small molecules for conditional activation or degradation could significantly expand the research utility of the this compound scaffold, allowing for real-time monitoring, targeted manipulation, or controlled studies of gamma-secretase activity and interactions.

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

Given the involvement of gamma-secretase in complex biological pathways related to diseases like Alzheimer's and cancer, integrating research utilizing this compound with systems biology and multi-omics approaches presents a significant future avenue. nih.gov By using this compound as a tool to perturb or probe gamma-secretase activity or interactions within a cellular system, researchers can then employ transcriptomics, proteomics, metabolomics, and lipidomics to gain a holistic understanding of the downstream effects. This could involve quantitative proteomics to identify changes in protein abundance or post-translational modifications upon this compound labeling, or transcriptomics to analyze altered gene expression profiles. Metabolomics could reveal shifts in metabolic pathways influenced by gamma-secretase activity. Integrating data from these multiple omics layers, potentially using computational modeling and network analysis, could provide deeper insights into the biological roles of gamma-secretase and how its dysregulation contributes to disease pathogenesis. Such integrated approaches, facilitated by tools like this compound, can help identify novel biomarkers, therapeutic targets, and a more comprehensive understanding of disease mechanisms at a systems level.

Potential for this compound to Serve as a Foundational Scaffold for New Research Tools

The sulfonamide core structure of this compound serves as a foundational scaffold from which various probes targeting gamma-secretase have been developed. github.com This highlights its potential to serve as a versatile platform for the design of an array of new research tools beyond current photoaffinity probes. Future research could explore the modification of this scaffold to develop inhibitors or modulators with tailored properties for basic research. By systematically altering functional groups on the sulfonamide core, researchers could synthesize compound libraries to probe the structure-activity relationships of gamma-secretase binding in detail. This scaffold could also be adapted to create probes for imaging gamma-secretase in live cells or even in vivo, by conjugating it to fluorescent proteins or radioisotopes. Furthermore, the this compound scaffold could potentially be modified to target other related proteases or membrane proteins, expanding its utility as a generalizable platform for developing probes for challenging drug targets.

Q & A

Q. What are the key biochemical assays used to evaluate the inhibitory activity of 163-BP3 against BACE?

  • Answer: The inhibitory efficacy of this compound is quantified using IC50 values, measured via assays targeting Aβ40, Aβ42, and NICD (Notch intracellular domain) production. These assays employ enzyme-linked immunosorbent assays (ELISAs) or Western blotting to detect protein levels. For example, this compound exhibits IC50 values of 0.45 nM (Aβ40), 0.30 nM (Aβ42), and 0.68 nM (NICD), indicating its selectivity profile . Coomassie Blue staining and Western blotting are critical for validating protein integrity and target engagement (e.g., reduced PS1 expression) .

Q. How should researchers interpret discrepancies in IC50 values across different targets (e.g., Aβ40 vs. NICD)?

  • Answer: Discrepancies in IC50 values reflect variations in binding affinity or off-target effects. For this compound, the higher IC50 for NICD (0.68 nM) compared to Aβ40/Aβ42 (0.45/0.30 nM) suggests differential interactions with γ-secretase subunits. Researchers should cross-validate results using orthogonal methods like surface plasmon resonance (SPR) or crystallography to confirm binding specificity .

Q. What experimental controls are essential when assessing this compound’s effects on PS1 protein levels?

  • Answer: Include negative controls (e.g., untreated cells or vehicle-only groups) and positive controls (e.g., known PS1 inhibitors). Normalize Western blot data to housekeeping proteins (e.g., β-actin) and validate antibody specificity via knockout cell lines. Coomassie Blue staining ensures equal protein loading .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

  • Answer: Address pharmacokinetic (PK)/pharmacodynamic (PD) mismatches by:
  • Step 1: Conducting metabolic stability assays (e.g., microsomal half-life) to assess compound stability.
  • Step 2: Using animal models (e.g., transgenic mice) to correlate BACE inhibition with Aβ plaque reduction.
  • Step 3: Performing dose-response studies to identify therapeutic windows. Contradictions often arise from bioavailability or blood-brain barrier penetration limitations, requiring iterative optimization .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in multi-target inhibition studies?

  • Answer: Use non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. For multi-target data, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition across targets. Report confidence intervals and p-values to quantify uncertainty. Tools like GraphPad Prism or R are recommended for reproducibility .

Q. How should researchers integrate this compound’s selectivity data into broader structure-activity relationship (SAR) studies?

  • Answer: Map selectivity ratios (e.g., NICD/Aβ40 IC50 = 1.5) to structural features using computational modeling (e.g., molecular docking). Compare this compound’s sulfonamide and trifluoromethanesulfonyl groups with analogs like 163-BP2 to identify moieties influencing selectivity. Publish SAR tables with substituent effects on potency and off-target activity .

Q. What strategies ensure reproducibility when replicating this compound’s reported PS1 downregulation in independent labs?

  • Answer:
  • Strategy 1: Adhere to detailed protocols for cell culture conditions (e.g., passage number, media composition).
  • Strategy 2: Share raw Western blot images and quantification methods via repositories like Zenodo.
  • Strategy 3: Collaborate with original authors to validate critical steps, such as compound solubility or antibody batches. Document all deviations in a lab notebook .

Q. How can conflicting data on this compound’s mechanism (e.g., competitive vs. non-competitive inhibition) be systematically addressed?

  • Answer: Perform enzyme kinetic assays under varying substrate concentrations. If the inhibitor’s IC50 shifts with substrate levels, it suggests competitive inhibition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference findings with photoaffinity labeling data (as in Cru et al., 2016) to confirm binding sites .

Methodological Best Practices

  • Literature Integration: Use tools like SciFinder or Reaxys to locate primary studies on sulfonamide inhibitors. Cite foundational papers (e.g., Cru et al., 2016) and align hypotheses with gaps in BACE inhibitor research .
  • Data Transparency: Deposit raw data (e.g., ELISA absorbance values, blot images) in FAIR-aligned repositories. Use DOI-linked datasets for citations .
  • Ethical Compliance: Disclose conflicts of interest (e.g., funding sources) and adhere to institutional guidelines for chemical safety and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.